molecular formula C19H29NOS B5729279 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol

2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol

Cat. No. B5729279
M. Wt: 319.5 g/mol
InChI Key: NYZBXFRUFOCELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol, also known as BHT-SCP, is a synthetic antioxidant that has gained significant attention in recent years due to its potential applications in various fields of scientific research. BHT-SCP is a derivative of butylated hydroxytoluene (BHT), which is commonly used as a food preservative. However, BHT has been associated with several health concerns, including cancer and liver damage. BHT-SCP, on the other hand, has been shown to be a safer and more effective alternative to BHT, making it a promising compound for further research.

Mechanism of Action

2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol also enhances the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to modulate the expression of genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can protect cells from oxidative stress and prevent lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has also been shown to improve mitochondrial function and reduce inflammation. In vivo studies have demonstrated that 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its high antioxidant activity and low toxicity. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to be more effective than other commonly used antioxidants, such as vitamin E and BHT. Additionally, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has a long half-life, making it suitable for long-term studies. One limitation of using 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in lab experiments is its solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for research on 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol. One area of interest is the potential applications of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and administration route of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol for these applications. Another area of interest is the potential applications of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in the field of material science. Further studies are needed to optimize the synthesis method of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol and determine its compatibility with different types of polymers. Finally, more studies are needed to determine the safety and toxicity profile of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol in different animal models and humans.

Synthesis Methods

2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol can be synthesized using a multi-step process that involves the reaction of BHT with thionyl chloride, followed by the reaction with pyrrolidine and carbon disulfide. The resulting product is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol.

Scientific Research Applications

2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been extensively studied for its antioxidant properties and potential applications in various fields of scientific research. In the field of material science, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been used as an additive in polymers to improve their thermal stability and mechanical properties. In the field of biochemistry, 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has been shown to protect cells from oxidative stress and prevent lipid peroxidation. 2,6-di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NOS/c1-18(2,3)14-11-13(17(22)20-9-7-8-10-20)12-15(16(14)21)19(4,5)6/h11-12,21H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBXFRUFOCELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196437
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,6-Di-tert-butyl-4-(1-pyrrolidinylcarbonothioyl)phenol

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